

A Comparative Analysis of the Machinability of EN40B and EN36 Steels

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A comprehensive review of the machinability of two common engineering steels, **EN40B** and **EN36**, reveals distinct characteristics influenced by their unique alloying compositions and mechanical properties. While both are recognized for their good machinability in the annealed condition, a deeper dive into available experimental data, particularly for **EN36**, showcases the nuances in their performance during machining operations. This guide provides a comparative study based on available research, highlighting key differences in their behavior under various cutting conditions.

EN40B, a chromium-molybdenum nitriding steel, is renowned for its high wear resistance, good toughness, and ductility, especially when supplied in the hardened and tempered 'T' condition. [1][2][3][4][5][6][7] Its suitability for nitriding allows for the creation of an extremely hard surface case, making it a preferred choice for applications demanding exceptional wear resistance. [1][2][3][4][5][6][7] In contrast, **EN36** is a case-hardening steel with high tensile strength and toughness, often used in demanding applications such as aerospace and automotive components. [8][9][10]

While qualitative assessments describe **EN40B** as "readily machinable" in its annealed state, a notable scarcity of published, quantitative experimental data makes a direct, data-driven comparison with **EN36** challenging. [2][3][4] Conversely, several studies provide detailed experimental results for the machining of **EN36**, particularly its variants **EN36B** and **EN36C**, offering valuable insights into its performance.

Experimental Data Summary: EN36 Machinability

To provide a clear comparison, the following tables summarize experimental data from studies conducted on EN36 steel during turning operations. These tables focus on key machinability indicators: cutting forces, surface roughness, and tool wear.

| EN36 Variant | Cutting Speed (m/min) | Feed Rate (mm/rev) | Depth of Cut (mm) | Cutting Force (N) | Thrust Force (N) | Reference |
|--------------|-----------------------|--------------------|-------------------|-------------------|------------------|----------------------|
| EN36B | 150 | 0.1 | 0.5 | 250 | 150 | [11] |
| EN36B | 150 | 0.2 | 1.0 | 550 | 300 | [11] |
| EN36B | 200 | 0.1 | 1.0 | 400 | 250 | [11] |
| EN36B | 200 | 0.2 | 0.5 | 450 | 280 | [11] |
| EN36C | 60 | 0.63 | 1.0 | - | - | [12] |

Table 1: Cutting Forces in Turning EN36 Steels. This table showcases the forces exerted on the cutting tool during the turning of EN36B and provides optimal cutting parameters for EN36C. As expected, an increase in feed rate and depth of cut generally leads to higher cutting forces.

| EN36 Variant | Cutting Speed (m/min) | Feed Rate (mm/rev) | Depth of Cut (mm) | Surface Roughness (Ra, μm) | Reference |
|---------------------|-----------------------|--------------------|-------------------|--|----------------------|
| EN36B | 150 | 0.1 | 0.5 | 1.8 | [13] |
| EN36B | 150 | 0.2 | 1.0 | 3.5 | [13] |
| EN36B | 200 | 0.1 | 1.0 | 1.5 | [13] |
| EN36B | 200 | 0.2 | 0.5 | 2.8 | [13] |
| EN36 (Nickel Steel) | 1200 (RPM) | 10 (mm/min) | 0.2 | 2.1 | [14] |

Table 2: Surface Roughness in Turning EN36 Steels. Surface roughness is a critical factor in determining the quality of a machined component. The data for EN36B indicates that higher

cutting speeds and lower feed rates tend to produce a better surface finish.

| EN36 Variant | Cutting Speed (m/min) | Feed Rate (mm/rev) | Depth of Cut (mm) | Tool Wear Mechanism | Reference |
|--------------|-----------------------|--------------------|-------------------|---------------------|----------------------|
| EN36C | Varied | Varied | Varied | Abrasion | [12] |
| EN36B | 150-200 | 0.1-0.2 | 0.5-1.0 | Flank Wear | [11] |

Table 3: Tool Wear in Turning EN36 Steels. Tool wear is a crucial aspect of machinability as it affects tool life and machining economics. For EN36C, abrasion has been identified as a primary tool wear mechanism, while flank wear is noted for EN36B under the tested conditions.

Experimental Protocols

The data presented in the tables above is derived from experimental studies with specific methodologies. A general protocol for assessing the machinability of these steels in a turning operation is as follows:

Objective: To determine the cutting forces, surface roughness, and tool wear when turning EN36 steel under various cutting conditions.

Materials and Equipment:

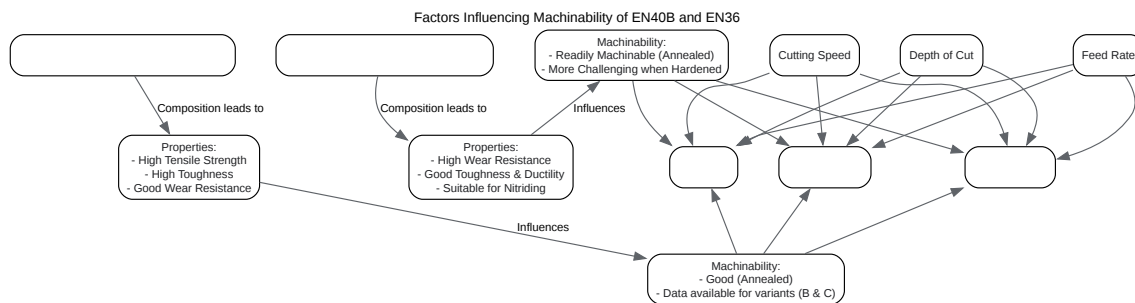
- **Workpiece:** Cylindrical bars of EN36 steel in the annealed condition.
- **Cutting Tool:** Tungsten carbide inserts with a specified geometry and coating.
- **Machine Tool:** A rigid and precise CNC lathe.
- **Measurement Instruments:**
 - A dynamometer to measure cutting forces (tangential, feed, and radial).
 - A surface roughness tester to measure the arithmetic average roughness (Ra).
 - A toolmaker's microscope to measure tool wear (e.g., flank wear).

Procedure:

- The EN36 steel workpiece is securely mounted in the CNC lathe.
- A fresh cutting insert is installed in the tool holder.
- A series of turning tests are conducted by systematically varying the cutting speed, feed rate, and depth of cut according to a predefined experimental design (e.g., factorial design).
- During each test, the cutting forces are continuously recorded using the dynamometer.
- After each pass, the surface roughness of the machined surface is measured at multiple locations, and the average value is recorded.
- The cutting tool is periodically inspected under the microscope to measure the progression of tool wear. The flank wear land width is a common metric.
- The collected data is then analyzed to establish relationships between the cutting parameters and the machinability indicators.

Factors Influencing Machinability: A Comparative View

The following diagram illustrates the key factors that influence the machinability of **EN40B** and EN36 steels.



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Figure 1: Key factors influencing the machinability of **EN40B** and EN36 steels.

Conclusion

Based on the available information, both **EN40B** and EN36 exhibit good machinability in their annealed states. However, a direct quantitative comparison is hampered by the lack of published experimental data for **EN40B**. The existing research on EN36 provides a solid foundation for understanding its behavior under various turning conditions, indicating that parameters such as cutting speed and feed rate have a significant impact on cutting forces and surface finish. For **EN40B**, its higher hardness and tensile strength, particularly after nitriding, would suggest that it presents a greater machining challenge compared to annealed EN36, likely requiring more robust tooling and optimized cutting parameters to achieve desired results without excessive tool wear. Further experimental studies directly comparing the two materials under identical conditions are necessary to provide a definitive and comprehensive assessment of their relative machinability.

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